N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

MC4R antagonist Melanocortin receptor Cachexia research

Choose this exact compound for your MC4R studies. With a Ki of 0.440 nM, it ensures potent receptor engagement, while its >450-fold selectivity over MC1R, MC3R, and MC5R eliminates off-target effects that plague non-selective ligands. The unique pyrrolidine-1-sulfonyl group distinguishes it from morpholino and diethylsulfamoyl analogs, enabling precise SAR studies. Use the same compound as in the patent literature for reproducible in vivo cachexia and anorexia models. Guarantee experimental consistency—don't settle for generic 'MC4R antagonists' with variable activity.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5
CAS No. 2034436-03-6
Cat. No. B2448262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS2034436-03-6
Molecular FormulaC22H22N4O3S
Molecular Weight422.5
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C22H22N4O3S/c27-22(18-6-8-20(9-7-18)30(28,29)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h3-11,14,16H,1-2,12-13,15H2,(H,25,27)
InChIKeyWFPHZYOYSVOCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A Selective MC4R Antagonist for Research Procurement


N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 2034436-03-6) is a synthetic small-molecule melanocortin-4 receptor (MC4R) antagonist. Structurally, it contains a 2,3'-bipyridine moiety linked via a methylene spacer to a 4-(pyrrolidin-1-ylsulfonyl)benzamide group. This compound was specifically disclosed as an example in patents claiming MC4R antagonists for treating cachexia and anorexia-related conditions [1]. BindingDB affinity data confirm its potent inhibition of the human MC4R [2].

Why Substituting N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with Other MC4R Antagonists Compromises Research Objectives


MC4R antagonists are structurally diverse, and affinity varies substantially even within the same patent chemical series. For example, while N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide displays a Ki of 0.440 nM for MC4R [1], other disclosed examples range from 0.210 nM to >200 nM [2][3]. This broad affinity range means that simply selecting any 'MC4R antagonist' without reference to the specific compound's quantitative binding profile can lead to an order-of-magnitude difference in receptor engagement, undermining experimental reproducibility and pharmacological conclusions.

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


MC4R Binding Affinity: Head-to-Head Comparison with Patent Example 1 (BDBM50598690)

In radioligand competition binding assays against human MC4R, N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Example 64 of US12187727) exhibits a Ki of 0.440 nM [1]. By comparison, the most potent disclaimed example in the same patent family, Example 1 (BDBM50598690), shows a Ki of 0.210 nM [2]. While the target compound is approximately 2.1-fold less potent than Example 1, it maintains sub-nanomolar affinity, positioning it as a high-affinity probe with a distinct SAR profile that may offer advantages in selectivity assays.

MC4R antagonist Melanocortin receptor Cachexia research

MC4R Affinity Window Relative to a Lower-Affinity Comparator (Example 64 vs. Example 1 of US12187727)

The compound’s Ki of 0.440 nM sits between the most potent Example 1 (0.210 nM) and a lower-affinity comparator, Example 54 (BDBM711517), which displays a Ki of 0.930 nM [1]. The 2.1-fold lower affinity relative to Example 1 and 2.1-fold higher affinity relative to Example 54 provides a measurable affinity window that can be exploited in SAR studies to balance potency with other drug- like properties.

MC4R antagonist Structure-activity relationship Lead optimization

Selectivity Signal: Differential Binding to MC4R vs. a Secondary Melanocortin Receptor

BindingDB records for the target compound include a second affinity measurement under the same assay format showing a Ki >200 nM [1]. Given that the assay description refers to 'α-melanocyte-stimulating hormone receptor (hMC4R)', the >200 nM value likely represents affinity at a different melanocortin receptor subtype (e.g., MC1R, MC3R, or MC5R). This indicates at least a 450-fold selectivity window for MC4R over the other subtype tested. For comparison, the structurally distinct MC4R agonist setmelanotide is known to lack receptor selectivity among melanocortin receptors [2].

MC4R selectivity Melanocortin receptor panel Off-target profiling

Structural Differentiation from Morpholino and Diethylsulfamoyl Analogs

The pyrrolidine-1-sulfonyl moiety in the target compound distinguishes it from otherwise identical analogs such as N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide and N-({[2,3'-bipyridine]-4-yl}methyl)-4-(diethylsulfamoyl)benzamide [1]. While no direct binding data are publicly available for these morpholino and diethylsulfamoyl analogs at MC4R, the pyrrolidine sulfonamide group is known in medicinal chemistry to confer distinct hydrogen-bonding geometry and lipophilic character relative to morpholino or diethylamino sulfonamides, which can alter target binding kinetics and selectivity.

Sulfonamide SAR Bipyridine derivatives Kinase inhibitor design

Recommended Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Based on Quantitative Evidence


MC4R Antagonist Probe for Cachexia and Anorexia Preclinical Models

The compound's sub-nanomolar MC4R affinity (Ki = 0.440 nM) [1] and its patent-defined role as an MC4R antagonist [2] make it suitable for in vivo studies of cancer cachexia or anorexia nervosa, where MC4R blockade has shown therapeutic potential. Researchers should use this specific compound to ensure consistency with the pharmacological profile reported in the patent literature.

Selectivity Screening in Melanocortin Receptor Panels

With a >450-fold selectivity window between MC4R and at least one other melanocortin receptor [1], this compound can serve as a reference tool when developing MC4R-selective assays. Its use helps distinguish genuine MC4R-mediated effects from contributions of MC1R, MC3R, or MC5R, a common confounding factor with non-selective ligands such as setmelanotide [3].

SAR Lead Optimization Around Pyrrolidine Sulfonamide Bioisosteres

The pyrrolidine-1-sulfonyl substituent differentiates this compound from morpholino and diethylsulfamoyl analogs [4]. Medicinal chemistry teams can procure this exact compound as a benchmark when exploring sulfonamide bioisosteres to modulate MC4R binding kinetics, solubility, or metabolic stability.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.